molecular formula C10H10N2O3 B14306840 4-Anilino-3-nitrobut-3-en-2-one CAS No. 116343-87-4

4-Anilino-3-nitrobut-3-en-2-one

Cat. No.: B14306840
CAS No.: 116343-87-4
M. Wt: 206.20 g/mol
InChI Key: HSYYITPXFRONRD-UHFFFAOYSA-N
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Description

4-Anilino-3-nitrobut-3-en-2-one is a nitro-substituted enone derivative featuring an anilino group at the 4-position and a nitro group at the 3-position of the butenone backbone. The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic addition or substitution reactions, while the anilino moiety may contribute to π-π stacking interactions in supramolecular assemblies .

Properties

CAS No.

116343-87-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-anilino-3-nitrobut-3-en-2-one

InChI

InChI=1S/C10H10N2O3/c1-8(13)10(12(14)15)7-11-9-5-3-2-4-6-9/h2-7,11H,1H3

InChI Key

HSYYITPXFRONRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-3-nitrobut-3-en-2-one typically involves the reaction of aniline with 3-nitrobut-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-Anilino-3-aminobut-3-en-2-one.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-Anilino-3-nitrobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Anilino-3-nitrobut-3-en-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of 4-Anilino-3-nitrobut-3-en-2-one and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C${10}$H${8}$N${2}$O${3}$ 204.19 g/mol -NO$_2$ (3-position), -NHPh (4-position) Electrophilic reactivity, potential bioactivity
4-[3,5-di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one C${12}$H${6}$F$_{9}$NO 351.17 g/mol -CF$_3$ (3,5-positions), -NHPh (4-position) Enhanced lipophilicity, fluorinated drug design
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one C${20}$H${21}$NO$_{4}$ 339.39 g/mol -OCH$3$ (3,4-positions), -COCH$3$ (4-position) Improved solubility, antioxidant/antifungal potential
4-(4-Nitrophenyl)but-3-en-2-one C${10}$H${9}$NO$_{3}$ 191.18 g/mol -NO$_2$ (4-phenyl position) High thermal stability, synthetic intermediate

Physicochemical Properties

  • Solubility: The dimethoxy and acetyl substituents in 4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one improve aqueous solubility compared to the parent compound, which is likely hydrophobic due to its nitro and aryl groups .
  • Stability : Fluorinated derivatives like the trifluoromethyl analogue exhibit enhanced thermal and oxidative stability, making them suitable for high-temperature reactions.

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